

"7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid" literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Cat. No.:	B1367425

[Get Quote](#)

An In-depth Technical Guide to **7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid**

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.^[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.^{[1][2]} This guide focuses on a specific, yet significant, member of this family: **7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid**. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts. This document is designed to provide researchers and drug development professionals with a synthesized, in-depth understanding of this molecule, grounded in established chemical principles and field-proven insights. We will explore its fundamental properties, plausible synthetic routes, analytical characterization, and potential therapeutic applications, explaining the causality behind the scientific choices at each step.

Core Molecular Profile and Structural Insights

7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS No: 77474-33-0) is a heterocyclic compound featuring a 4-quinolone core.^{[3][4]} This core is characterized by a bicyclic system where a benzene ring is fused to a pyridin-4-one ring. The molecule's functionality is further defined by a carboxylic acid group at position 2 and a methoxy group at position 7, which are critical determinants of its chemical reactivity and biological potential.

A key structural feature of this class of compounds is the keto-enol tautomerism between the 4-oxo form (a ketone) and the 4-hydroxy form (an enol). While the 4-oxo tautomer is generally predominant, the equilibrium can be influenced by the solvent and solid-state packing forces. This is reflected in its various synonyms, such as "4-Hydroxy-7-methoxy-2-quinolinecarboxylic acid".^[4]

Fundamental Properties

Property	Value	Source
CAS Number	77474-33-0	[3]
Molecular Formula	C ₁₁ H ₉ NO ₄	[3][5]
Molecular Weight	219.19 g/mol	[3][5]
IUPAC Name	7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid	[4]
Appearance	Solid	[4]
Purity	Typically ≥97% for research grades	[4]

Chemical Structure Diagram

Caption: Chemical structure of **7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid**.

Synthesis Strategy and Experimental Protocol

While specific literature detailing the synthesis of this exact molecule is not readily available in the initial search, a robust synthetic pathway can be designed based on well-established named reactions for quinoline synthesis, such as the Gould-Jacobs reaction. This approach offers a reliable and versatile method for constructing the 4-quinolone core from readily available starting materials.

Retrosynthetic Analysis

The proposed synthesis involves a cyclization reaction as the key step. The target molecule can be disconnected at the N1-C2 and C4-C4a bonds, leading back to an aniline derivative and a diethyl ethoxymethylenemalonate (or similar) derivative.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic pathway for the target compound.

Proposed Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful formation of the intermediate can be confirmed by techniques like NMR or LC-MS before proceeding to the final, high-temperature cyclization step.

Step 1: Condensation to form Diethyl 2-((3-methoxyphenylamino)methylene)malonate

- **Rationale:** This initial step forms the key acyclic intermediate by reacting a substituted aniline with a malonate derivative. The reaction is a nucleophilic substitution on the electron-deficient double bond of the malonate.
- **Procedure:**
 - To a round-bottom flask, add 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
 - Heat the mixture gently to 100-110 °C with stirring under a nitrogen atmosphere for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline.
 - Upon completion, the ethanol byproduct is removed under reduced pressure. The resulting crude oil or solid intermediate is often pure enough for the next step but can be purified by recrystallization from ethanol if necessary.

Step 2: Thermal Cyclization and Saponification

- Rationale: The high temperature of the Dowtherm A solvent facilitates an intramolecular Friedel-Crafts-type cyclization, where the aromatic ring attacks one of the ester carbonyls, followed by elimination of ethanol to form the quinolone ring. The subsequent addition of aqueous base saponifies the remaining ester to the target carboxylic acid.
- Procedure:
 - Add the intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.
 - Heat the solution to 240-250 °C for 30-60 minutes. This step is critical and must be performed in a well-ventilated fume hood with appropriate safety precautions.
 - Cool the reaction mixture and carefully dilute it with a hydrocarbon solvent like hexane to precipitate the crude ethyl ester of the target compound.
 - Filter the solid and wash with hexane.
 - Suspend the crude ester in a 10% aqueous sodium hydroxide solution and heat at reflux for 1-2 hours to achieve saponification.
 - Cool the solution to room temperature and filter to remove any insoluble impurities.
 - Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of 2-3. The target carboxylic acid will precipitate out of the solution.
 - Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield **7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid**.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive fingerprint of the molecule. The following data are predictive, based on the analysis of similar quinoline derivatives and fundamental spectroscopic principles.[\[6\]](#)[\[7\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is invaluable for identifying the key functional groups present in the molecule. The spectrum is expected to be complex, but several characteristic bands will be prominent.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3300-2500 (broad)	O-H stretch	Carboxylic Acid	The broadness is due to hydrogen bonding. [8]
~3100	N-H stretch	Amide (in quinolone)	Characteristic of the N-H bond in the pyridinone ring.
1720-1690	C=O stretch	Carboxylic Acid	Typical carbonyl stretch for a carboxylic acid. [8]
1660-1640	C=O stretch	Amide (in quinolone)	The C4-keto group carbonyl stretch.
1620-1580	C=C stretch	Aromatic Ring	Vibrations of the fused aromatic system.
1250-1200	C-O stretch	Aryl Ether	Asymmetric C-O-C stretch of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Provides information on the number and electronic environment of protons.

- ~13-15 ppm (singlet, 1H, very broad): Carboxylic acid proton (-COOH).
- ~11-12 ppm (singlet, 1H, broad): N-H proton of the quinolone ring.
- ~7.5-8.0 ppm (doublet, 1H): Proton at C5, deshielded by the adjacent C4-carbonyl.
- ~7.0-7.4 ppm (multiplet, 3H): Protons at C3, C6, and C8. Their exact shifts and coupling patterns would require detailed analysis.

- ~3.9 ppm (singlet, 3H): Methoxy group protons (-OCH₃).

¹³C NMR: Identifies all unique carbon atoms.

- ~175-180 ppm: C4-carbonyl carbon.
- ~165-170 ppm: Carboxylic acid carbonyl carbon.
- ~160 ppm: C7, attached to the electron-donating methoxy group.
- ~110-145 ppm: Aromatic and vinyl carbons of the quinoline ring.
- ~56 ppm: Methoxy carbon (-OCH₃).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

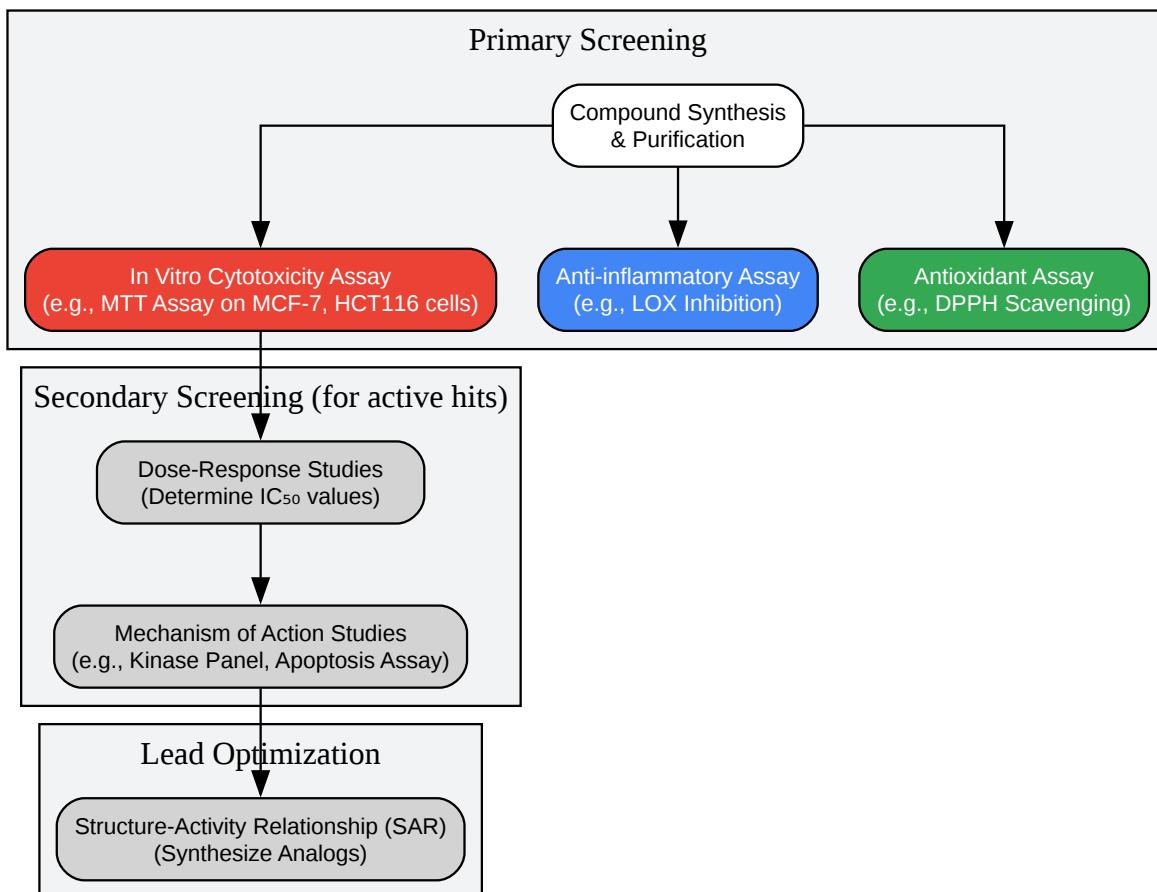
- Expected Molecular Ion Peak (M⁺): m/z = 219.05
- Key Fragmentation: A primary fragmentation would be the loss of CO₂ (44 Da) from the carboxylic acid group, leading to a significant peak at m/z = 175. Further fragmentation of the quinolone ring would also be observed.

Potential Biological Activities and Therapeutic Applications

The 4-quinolone scaffold is a well-established pharmacophore. Derivatives are known to exhibit a range of biological activities, and it is highly probable that **7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid** and its analogues could serve as valuable leads in drug discovery.[\[1\]](#)[\[2\]](#)

Antiproliferative and Anticancer Potential

Many quinoline derivatives have shown significant cytotoxicity against various cancer cell lines. [\[2\]](#)[\[9\]](#) The planar nature of the fused ring system allows for intercalation with DNA, while other substitutions can enable inhibition of key enzymes like topoisomerases or protein kinases. The


methoxy and carboxylic acid groups on this specific molecule offer sites for hydrogen bonding and potential interactions with biological targets.

Anti-inflammatory and Antioxidant Activity

Quinolone carboxamides have been investigated as inhibitors of enzymes like lipoxygenase (LOX), indicating anti-inflammatory potential.[\[1\]](#) Additionally, the phenolic-like structure (in its 4-hydroxy tautomeric form) suggests a capacity for radical scavenging, which is a hallmark of antioxidant activity. Studies on related quinolines have demonstrated both anti-inflammatory and antioxidant effects.[\[1\]](#)[\[2\]](#)

Proposed Workflow for Biological Screening

To assess the therapeutic potential of this compound, a tiered screening approach is recommended.

[Click to download full resolution via product page](#)

Caption: Tiered workflow for evaluating the biological activity of the title compound.

Conclusion and Future Directions

7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a molecule of significant interest, built upon a therapeutically validated quinolone scaffold. This guide has provided a comprehensive technical overview, from its fundamental chemical properties and a plausible, robust synthesis strategy to its analytical characterization and potential biological applications.

The true value of this compound likely lies in its role as a molecular template. Future research should focus on:

- Derivatization: The carboxylic acid and the quinolone nitrogen are prime sites for modification to generate libraries of esters, amides, and N-alkylated derivatives to explore structure-activity relationships (SAR).
- Mechanism of Action Studies: For any observed biological activity, elucidating the precise molecular target (e.g., a specific enzyme or receptor) is a critical next step.
- Computational Modeling: In silico docking studies can help predict binding modes to known targets and guide the rational design of more potent analogues.

By leveraging the foundational knowledge presented here, researchers are well-equipped to unlock the full therapeutic potential of this promising quinoline derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Methoxy-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid | 77474-33-0 [m.chemicalbook.com]
- 4. 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid [cymitquimica.com]
- 5. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]
- To cite this document: BenchChem. ["7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid" literature review]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1367425#7-methoxy-4-oxo-1-4-dihydroquinoline-2-carboxylic-acid-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com